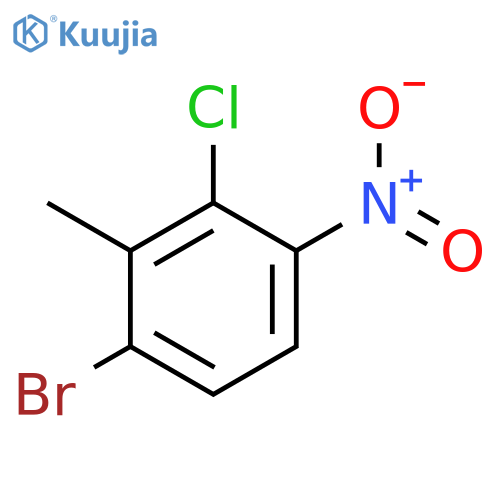

Cas no 80026-20-6 (BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO-)

80026-20-6 structure

商品名:BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO-

CAS番号:80026-20-6

MF:C7H5NO2ClBr

メガワット:250.477

CID:3373257

BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO- 化学的及び物理的性質

名前と識別子

-

- BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO-

-

BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010012430-1g |

6-Bromo-2-chloro-3-nitrotoluene |

80026-20-6 | 97% | 1g |

$1460.20 | 2023-09-01 |

BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO- 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

80026-20-6 (BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO-) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量